Cas no 7650-88-6 (Tricyclopentylphosphine)

Tricyclopentylphosphine 化学的及び物理的性質
名前と識別子
-
- Tricyclopentylphosphine
- tricyclopentylphosphane
- Tris(pentafluorophenyl)phosphine
- 7650-88-6
- Tricyclopentylphosphine, 97%
- DTXSID9074353
- T2248
- AS-58034
- DHWBYAACHDUFAT-UHFFFAOYSA-N
- NS00007647
- Phosphine, tricyclopentyl-
- E79067
- AKOS015840755
- SCHEMBL190432
- MFCD00269834
-
- MDL: MFCD00269834
- インチ: InChI=1S/C15H27P/c1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15/h13-15H,1-12H2
- InChIKey: DHWBYAACHDUFAT-UHFFFAOYSA-N
- ほほえんだ: C1CCC(C1)P(C2CCCC2)C3CCCC3
計算された属性
- せいみつぶんしりょう: 238.18500
- どういたいしつりょう: 238.185
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 0A^2
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.986
- ゆうかいてん: No data available
- ふってん: 332.7±9.0 °C at 760 mmHg
- フラッシュポイント: 210 °C
- 屈折率: 1.538
- PSA: 13.59000
- LogP: 5.29610
- じょうきあつ: No data available
- かんど: air sensitive
Tricyclopentylphosphine セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H250,H314
- 警告文: P222,P231,P280,P305+P351+P338,P310,P422
- 危険物輸送番号:UN 2845 4.2/PG 1
- WGKドイツ:3
- 危険カテゴリコード: R17;R34
- セキュリティの説明: S26; S36/37/39; S45
- 福カードFコード:10
-
危険物標識:
- リスク用語:R17; R34
- ちょぞうじょうけん:アルゴン充填貯蔵
Tricyclopentylphosphine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-W012836-5g |
Tricyclopentylphosphine 10wt% in hexanes |
7650-88-6 | ≥98.0% | 5g |
$130.0 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T819837-1g |
Tricyclopentylphosphine |
7650-88-6 | 95% | 1g |
¥349.00 | 2022-09-28 | |
abcr | AB252712-50 g |
Tricyclopentylphosphine, min. 95% (10wt% in hexane); . |
7650-88-6 | 50 g |
€260.00 | 2023-07-20 | ||
abcr | AB252712-10g |
Tricyclopentylphosphine, min. 95% (10wt% in hexane); . |
7650-88-6 | 10g |
€141.00 | 2025-02-18 | ||
AN HUI DUN MAO XIN CAI LIAO Technology Co., Ltd. | H22631-500 ml |
7650-88-6 | 10 wt% solution in Hexane, SpcSeal | 500 ml |
¥5460.0 | 2023-09-21 | ||
eNovation Chemicals LLC | D242228-1g |
Tricyclopentylphosphine |
7650-88-6 | 97% | 1g |
$160 | 2025-02-20 | |
eNovation Chemicals LLC | D242228-1g |
Tricyclopentylphosphine |
7650-88-6 | 97% | 1g |
$160 | 2025-02-21 | |
eNovation Chemicals LLC | D242228-10g |
Tricyclopentylphosphine |
7650-88-6 | 97% | 10g |
$356 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1214573-1g |
Tricyclopentylphosphine |
7650-88-6 | 98% | 1g |
¥338.00 | 2024-08-09 | |
abcr | AB121622-1 g |
Tricyclopentylphosphine, 95%; . |
7650-88-6 | 95% | 1g |
€78.90 | 2023-05-10 |
Tricyclopentylphosphine 関連文献
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Mary Grellier,Sylviane Sabo-Etienne Chem. Commun. 2012 48 34
-
Naseralla A. Jasim,Robin N. Perutz,Barbara Procacci,Adrian C. Whitwood Chem. Commun. 2014 50 3914
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3. Double addition of H2 to transition metal–borane complexes: a ‘hydride shuttle’ process between boron and transition metal centresNikolaos Tsoureas,Yu-Ying Kuo,Mairi F. Haddow,Gareth R. Owen Chem. Commun. 2011 47 484
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Zhiming Wang,Xingzhu Xu,Ohyun Kwon Chem. Soc. Rev. 2014 43 2927
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M. Grellier,S. Sabo-Etienne Dalton Trans. 2014 43 6283
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Cheng Chen,Soon Hyeok Hong Org. Biomol. Chem. 2011 9 20
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Basile Galey,Aline Auroux,Sylviane Sabo-Etienne,Mary Grellier,Sameh Dhaher,Georgeta Postole Sustainable Energy Fuels 2018 2 2335
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8. Phosphine–olefin ligands: a facile dehydrogenative route to catalytically active rhodium complexesThomas M. Douglas,Jér?me Le N?tre,Simon K. Brayshaw,Christopher G. Frost,Andrew S. Weller ligands: a facile dehydrogenative route to catalytically active rhodium complexes. Thomas M. Douglas Jér?me Le N?tre Simon K. Brayshaw Christopher G. Frost Andrew S. Weller Chem. Commun. 2006 3408
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Kazuhiro Okamoto,Ayano Mashida,Masahito Watanabe,Kouichi Ohe Chem. Commun. 2012 48 3554
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Juan C. Babón,Miguel A. Esteruelas,Ana M. López Chem. Soc. Rev. 2022 51 9717
Tricyclopentylphosphineに関する追加情報
Tricyclopentylphosphine (CAS No. 7650-88-6): An Overview of Its Properties, Applications, and Recent Research Advances
Tricyclopentylphosphine (TCP, CAS No. 7650-88-6) is a versatile phosphine ligand that has gained significant attention in the fields of catalysis and organic synthesis due to its unique electronic and steric properties. This compound is characterized by its tricyclic structure, which imparts it with a high degree of rigidity and stability, making it an excellent choice for various catalytic applications.
The molecular formula of Tricyclopentylphosphine is C15H27P, and it has a molar mass of 234.36 g/mol. The compound is a colorless liquid at room temperature and exhibits a boiling point of approximately 190°C. Its high boiling point and low vapor pressure make it suitable for use in reactions that require elevated temperatures without significant volatility issues.
In the realm of homogeneous catalysis, Tricyclopentylphosphine has been extensively studied for its ability to form stable complexes with transition metals. These complexes are often used in various catalytic processes, including hydrogenation, hydrosilylation, and cross-coupling reactions. The steric bulk of the tricyclic groups in TCP helps to control the reactivity and selectivity of the catalyst, making it particularly useful in fine chemical synthesis and pharmaceutical applications.
Recent research has highlighted the potential of Tricyclopentylphosphine in developing more efficient and selective catalysts. For instance, a study published in the Journal of the American Chemical Society (JACS) in 2021 demonstrated that TCP-based palladium catalysts exhibited excellent activity and selectivity in the Suzuki-Miyaura coupling reaction under mild conditions. This finding has significant implications for the synthesis of complex organic molecules, particularly those used in drug discovery and development.
Beyond its use in catalysis, Tricyclopentylphosphine has also found applications in organometallic chemistry. Its ability to form stable complexes with a variety of transition metals makes it a valuable ligand for studying metal-ligand interactions and developing new organometallic reagents. For example, a 2022 study in Angewandte Chemie International Edition reported the synthesis of novel iridium complexes containing TCP ligands, which showed promising activity as homogeneous catalysts for C-H activation reactions.
The environmental impact of phosphine ligands is an important consideration in their use. While Tricyclopentylphosphine is generally considered to be less toxic than many other phosphines, its environmental fate and potential effects on ecosystems are still areas of ongoing research. A recent review article in Green Chemistry discussed the importance of designing sustainable phosphine ligands that minimize environmental impact while maintaining high catalytic performance.
In summary, Tricyclopentylphosphine (CAS No. 7650-88-6) is a highly versatile phosphine ligand with a wide range of applications in catalysis and organic synthesis. Its unique electronic and steric properties make it an excellent choice for developing efficient and selective catalysts for various chemical processes. Ongoing research continues to uncover new applications and improve our understanding of its behavior in different chemical environments.
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